An In-depth Technical Guide to the Chemical Properties of N-Carbobenzyloxy-4-keto-L-proline
An In-depth Technical Guide to the Chemical Properties of N-Carbobenzyloxy-4-keto-L-proline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of N-Carbobenzyloxy-4-keto-L-proline (Cbz-4-keto-Pro), a key intermediate in synthetic organic chemistry and drug discovery. The information is presented to be a valuable resource for researchers and professionals engaged in these fields.
Core Chemical Properties
N-Carbobenzyloxy-4-keto-L-proline, also known as (2S)-1-(benzyloxycarbonyl)-4-oxopyrrolidine-2-carboxylic acid, is a derivative of the amino acid L-proline. The introduction of a ketone at the 4-position of the pyrrolidine ring and the carbobenzyloxy (Cbz) protecting group on the nitrogen atom makes it a versatile building block in the synthesis of complex molecules.[1]
Quantitative Data Summary
The known physical and chemical properties of N-Carbobenzyloxy-4-keto-L-proline are summarized in the table below for easy reference and comparison.
| Property | Value | Reference |
| CAS Number | 64187-47-9 | [1] |
| Molecular Formula | C₁₃H₁₃NO₅ | [1] |
| Molecular Weight | 263.25 g/mol | [1] |
| Melting Point | 95 °C | [1] |
| Boiling Point | 488.45 °C at 760 mmHg | [1] |
| Density | 1.409 g/cm³ | [1] |
| Flash Point | 249.2 °C | [1] |
Spectroscopic Characterization
Expected ¹H NMR Spectrum
The proton NMR spectrum is expected to show distinct signals corresponding to the protons of the pyrrolidine ring, the benzylic protons of the Cbz group, and the aromatic protons. The chemical shifts will be influenced by the electron-withdrawing effects of the ketone and the carbamate.
Expected ¹³C NMR Spectrum
The carbon NMR spectrum will display characteristic peaks for the carbonyl carbons of the ketone, the carboxylic acid, and the carbamate. Signals for the aromatic carbons and the carbons of the pyrrolidine ring are also expected in their respective regions.
Expected Infrared (IR) Spectrum
The IR spectrum of N-Carbobenzyloxy-4-keto-L-proline is expected to exhibit characteristic absorption bands for the various functional groups present in the molecule. Key expected peaks include: a broad O-H stretch for the carboxylic acid, C=O stretching vibrations for the ketone, carboxylic acid, and carbamate, and C-N stretching.
Expected Mass Spectrum
The mass spectrum of N-Carbobenzyloxy-4-keto-L-proline would show the molecular ion peak [M]⁺ and characteristic fragmentation patterns, including the loss of the benzyl group and cleavage of the pyrrolidine ring.
Experimental Protocols
A common and effective method for the synthesis of N-Carbobenzyloxy-4-keto-L-proline is the oxidation of the corresponding N-Cbz-trans-4-hydroxy-L-proline.
Synthesis of N-Carbobenzyloxy-4-keto-L-proline via Oxidation
Materials:
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N-Cbz-trans-4-hydroxy-L-proline
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Dess-Martin periodinane (DMP) or other suitable oxidizing agent (e.g., pyridinium chlorochromate (PCC), Swern oxidation reagents)
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Dichloromethane (DCM), anhydrous
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Sodium bicarbonate (NaHCO₃), saturated aqueous solution
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Sodium thiosulfate (Na₂S₂O₃), aqueous solution
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Magnesium sulfate (MgSO₄), anhydrous
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Ethyl acetate
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Hexanes
Procedure:
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Dissolve N-Cbz-trans-4-hydroxy-L-proline in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
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Cool the solution to 0 °C using an ice bath.
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Add Dess-Martin periodinane to the stirred solution portion-wise over a period of 15-20 minutes.
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Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
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Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and an aqueous solution of sodium thiosulfate.
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Stir the biphasic mixture vigorously for 30 minutes until the solid dissolves.
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Separate the organic layer, and extract the aqueous layer with dichloromethane.
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Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
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Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product.
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Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield pure N-Carbobenzyloxy-4-keto-L-proline.
Applications in Drug Development
N-Carbobenzyloxy-4-keto-L-proline is a valuable intermediate in the synthesis of various pharmaceutical compounds, most notably as a precursor for dipeptidyl peptidase IV (DPP-IV) inhibitors.[2] DPP-IV inhibitors are a class of oral hypoglycemic agents used for the treatment of type 2 diabetes.
Role as a Synthetic Intermediate for DPP-IV Inhibitors
The ketone functionality at the 4-position of the proline ring allows for further chemical modifications, such as reductive amination, to introduce diverse substituents. This is a key step in the synthesis of many DPP-IV inhibitors, where this position often interacts with the S2 binding pocket of the enzyme.
Below is a generalized workflow illustrating the synthetic utility of N-Carbobenzyloxy-4-keto-L-proline in the preparation of a DPP-IV inhibitor scaffold.
Safety Information
N-Carbobenzyloxy-4-keto-L-proline is classified as an irritant.[1] It is irritating to the eyes, respiratory system, and skin.[1] Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.
